molecular formula C9H14F2O2 B063153 Ethyl 4,4-difluorocyclohexanecarboxylate CAS No. 178312-47-5

Ethyl 4,4-difluorocyclohexanecarboxylate

Cat. No. B063153
Key on ui cas rn: 178312-47-5
M. Wt: 192.2 g/mol
InChI Key: HZZDWLBBNSDYQM-UHFFFAOYSA-N
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Patent
US08680332B2

Procedure details

Procedure for the fluorination of carbonyls in various solvents (examples 68-69): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (458 mg, 2.0 mmol) and triethylamine trihydrofluoride (163 μL, 1.0 mmol) in the solvent (2.0 mL), at room temperature and under nitrogen, is added 4-carboethoxycyclohexanone (159 μl, 1.0 mmol). The reaction mixture is stirred for 23 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide 4-carbethoxy-1,1-difluorocyclohexane admixed with 4-carbethoxy-1-fluorocyclohex-1-ene as a clear oil (refer to the following table for yields and product distribution).
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
163 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[FH:6].[FH:7].F.C(N(CC)CC)C.[C:16]([CH:21]1[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]1)([O:18][CH2:19][CH3:20])=[O:17]>>[C:16]([CH:21]1[CH2:26][CH2:25][C:24]([F:7])([F:6])[CH2:23][CH2:22]1)([O:18][CH2:19][CH3:20])=[O:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
458 mg
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
163 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
solvent
Quantity
2 mL
Type
solvent
Smiles
Step Two
Name
Quantity
159 μL
Type
reactant
Smiles
C(=O)(OCC)C1CCC(CC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(=O)(OCC)C1CCC(CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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